1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea
CAS No.:
Cat. No.: VC13827720
Molecular Formula: C9H20N2O4S
Molecular Weight: 252.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H20N2O4S |
|---|---|
| Molecular Weight | 252.33 g/mol |
| IUPAC Name | 1,3-bis[2-(2-hydroxyethoxy)ethyl]thiourea |
| Standard InChI | InChI=1S/C9H20N2O4S/c12-3-7-14-5-1-10-9(16)11-2-6-15-8-4-13/h12-13H,1-8H2,(H2,10,11,16) |
| Standard InChI Key | KORYHRJMAMMADC-UHFFFAOYSA-N |
| SMILES | C(COCCO)NC(=S)NCCOCCO |
| Canonical SMILES | C(COCCO)NC(=S)NCCOCCO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a central thiourea moiety (N–C(=S)–N) flanked by two 2-(2-hydroxyethoxy)ethyl groups. The presence of ether linkages and terminal hydroxyl groups confers water solubility, while the thiocarbonyl group enables participation in hydrogen bonding and metal coordination . X-ray crystallography of analogous thiourea-metal complexes reveals sulfur-mediated coordination to transition metals like copper, suggesting potential catalytic or materials applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₂₀N₂O₄S | |
| Molecular Weight | 252.33 g/mol | |
| SMILES Notation | C(COCCO)NC(=S)NCCOCCO | |
| IUPAC Name | 1,3-bis[2-(2-hydroxyethoxy)ethyl]thiourea |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of related thioureas show distinct signals for thiocarbonyl (δ ~170–190 ppm in ¹³C NMR) and hydroxyl protons (δ ~4.5–5.5 ppm in ¹H NMR) . Infrared spectroscopy typically reveals a strong C=S stretching vibration near 1,250–1,350 cm⁻¹ . Mass spectrometric analysis confirms the molecular ion peak at m/z 252.33 under electrospray ionization (ESI) conditions .
Synthesis and Reactivity
Synthetic Routes
While detailed protocols for 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea are scarce in peer-reviewed literature, analogous thioureas are synthesized via:
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Condensation Reactions: Reacting amines with thiocarbonylating agents (e.g., thiophosgene or thiourea dioxide) .
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Nucleophilic Substitution: Substituting halides in α-halo ethers with thiourea .
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Post-Functionalization: Modifying pre-formed thioureas with ethylene oxide to introduce hydroxyethoxyethyl groups .
Chemical Reactivity
The compound undergoes characteristic thiourea reactions:
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Oxidation: Forms sulfonamides or disulfides under oxidative conditions.
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Coordination Chemistry: Binds transition metals (Cu, Ni) via sulfur and nitrogen lone pairs, as evidenced in crystallographic studies of copper-thiourea complexes .
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Condensation: Reacts with aldehydes or ketones to form thiosemicarbazones, a class of bioactive molecules .
Applications in Science and Technology
Medicinal Chemistry
Thiourea derivatives exhibit urease inhibition, a therapeutic target for Helicobacter pylori and urinary tract infections. In Sporosarcina pasteurii, thiourea-based inhibitors like 19 and 16 show Kᵢ values of 0.39 ± 0.01 μM and 0.99 ± 0.04 μM, respectively, via nickel ion coordination in the enzyme active site . While 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea itself remains underexplored, its structural analogs demonstrate antitumor activity (GI₅₀ = 9.4–38.3 μM in lung carcinoma) .
Catalysis
The compound’s thiocarbonyl group and hydroxyl termini enable dual functionality in organocatalysis. Thioureas catalyze Michael additions and Diels-Alder reactions through hydrogen-bonding activation of electrophiles . In a study of chalcone-thiourea hybrids, catalytic efficiency correlated with substituent electronic effects (ρ = −0.87 for Hammett analysis) .
Materials Science
Crystallographic data (e.g., a = 15.357 Å, β = 106.386° for Cu-thiourea complexes) highlight its utility in designing metal-organic frameworks (MOFs) . The hydroxyethoxyethyl chains may enhance solubility in polymer matrices, suggesting applications in conductive or self-healing materials .
| Hazard Class | Category | Signal Word |
|---|---|---|
| Acute Toxicity (Oral) | 4 | Warning |
| Skin Irritation | 2 | Warning |
| Eye Damage | 2A | Warning |
| Respiratory Irritation | 3 | Warning |
Environmental Fate
Hydroxyethoxyethyl groups enhance aqueous solubility (log P ≈ −2.3 for analogous ureas ), increasing environmental mobility. Biodegradation studies of thioureas show half-lives of 12.8–18.7 days in soil, with mineralization to CO₂ and NH₃ .
Comparative Analysis with Structural Analogs
Urea vs. Thiourea Derivatives
Replacing the thiocarbonyl group with a carbonyl (yielding 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea) reduces metal-binding capacity but improves hydrolytic stability . The urea analog (C₉H₂₀N₂O₅, MW 236.27 g/mol) lacks the nucleophilic sulfur critical for catalysis .
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